molecular formula C5H5ClN2S B12353548 3-Amino-6-chloro-2(1H)-pyridinethione

3-Amino-6-chloro-2(1H)-pyridinethione

Cat. No.: B12353548
M. Wt: 160.63 g/mol
InChI Key: XCRXLULQQMAWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-2(1H)-pyridinethione is a heterocyclic compound that contains both amino and chloro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-2(1H)-pyridinethione typically involves the chlorination of 2-hydroxy-3-cyano-6-methylpyridine followed by subsequent reactions to introduce the amino group. One common method involves the use of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) for chlorination, followed by reduction with catalysts such as rhodium on carbon (Rh/C) or tin(IV) chloride (SnCl4) in hydrochloric acid (HCl) to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-2(1H)-pyridinethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridinethione derivatives.

Scientific Research Applications

3-Amino-6-chloro-2(1H)-pyridinethione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-6-chloro-2(1H)-pyridinethione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloro-2(1H)-pyridinethione is unique due to the presence of both amino and chloro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its thione group also contributes to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

3-amino-6-chloro-3H-pyridine-2-thione

InChI

InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-3H,7H2

InChI Key

XCRXLULQQMAWBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=S)C1N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.